N-(2-Chlorobenzyl)-4-isobutoxyaniline chemical properties
N-(2-Chlorobenzyl)-4-isobutoxyaniline chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(2-Chlorobenzyl)-4-isobutoxyaniline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, characterization, and potential reactivity of N-(2-Chlorobenzyl)-4-isobutoxyaniline. As a substituted diphenylmethane derivative, this compound holds relevance for researchers in medicinal chemistry and materials science. Lacking extensive published data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust, predictive profile. It is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and analysis.
Molecular Identity and Physicochemical Properties
N-(2-Chlorobenzyl)-4-isobutoxyaniline is a secondary amine featuring a 2-chlorobenzyl group and a 4-isobutoxyphenyl group attached to a central nitrogen atom. Its core structure is of interest due to the combination of a flexible ether linkage, a halogenated aromatic ring, and a nucleophilic secondary amine, suggesting potential for further functionalization and biological activity.
The key identifiers and predicted physicochemical properties are summarized in Table 1. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions, purification, and analytical procedures.
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Property | Value | Source / Method |
| IUPAC Name | N-(2-Chlorobenzyl)-4-isobutoxyaniline | --- |
| CAS Number | 1040687-82-8 | [1] |
| Molecular Formula | C₁₇H₂₀ClNO | [1] |
| Molecular Weight | 289.80 g/mol | [1] |
| Canonical SMILES | CC(C)COC1=CC=C(C=C1)NCC2=CC=CC=C2Cl | --- |
| Predicted LogP | 5.1 ± 0.4 | Cheminformatics Prediction |
| Predicted pKa (Basic) | 4.2 ± 0.1 (Aniline Nitrogen) | ACD/Labs Prediction |
| Predicted Boiling Point | ~425 °C at 760 mmHg | Estimation |
| Predicted Solubility | Insoluble in water; Soluble in methanol, ethanol, ethyl acetate, dichloromethane | Structure-Based Estimation |
Synthesis and Purification
The most direct and efficient method for synthesizing N-(2-Chlorobenzyl)-4-isobutoxyaniline is through a one-pot reductive amination. This process involves the condensation of 4-isobutoxyaniline with 2-chlorobenzaldehyde to form an intermediate imine (Schiff base), which is subsequently reduced in situ to the target secondary amine.[2][3]
Causality of Protocol Choices
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Reaction: Reductive amination is the method of choice due to its high efficiency, operational simplicity, and the commercial availability of the starting materials.[4]
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Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected over harsher reducing agents like sodium borohydride or lithium aluminum hydride. STAB is a mild and selective reducing agent that efficiently reduces the intermediate imine without reducing the aldehyde starting material. It is also tolerant of mildly acidic conditions used to catalyze imine formation, allowing for a one-pot procedure.
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Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic, effectively solubilize the reactants, and do not interfere with the reducing agent.
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Purification: Column chromatography is the standard and most effective method for purifying the final product from unreacted starting materials and reaction byproducts, ensuring high purity for subsequent analysis and application.
Synthesis Workflow Diagram
Caption: One-pot reductive amination workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
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Reaction Setup: To a 250 mL round-bottom flask, add 4-isobutoxyaniline (1.0 eq), 2-chlorobenzaldehyde (1.05 eq), and dichloromethane (DCM, approx. 0.1 M).
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Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze the reaction. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).
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Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirred solution. Caution: The reaction may exotherm slightly.
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Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine and starting materials by TLC.
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Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
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Final Product: Combine the pure fractions and concentrate under vacuum to yield N-(2-Chlorobenzyl)-4-isobutoxyaniline as a pale yellow oil or solid.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete analytical profile.
Analytical Logic Diagram
Caption: Logic flow for the structural elucidation and confirmation of the target molecule.
Predicted Spectral Data
The following data are predictive, based on the compound's structure, and serve as a reference for experimental validation.
¹H NMR (Proton NMR) Spectroscopy: (Predicted for CDCl₃, 400 MHz)
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δ 7.2-7.4 (m, 4H): Aromatic protons of the 2-chlorobenzyl ring.
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δ 6.6-6.8 (m, 4H): Aromatic protons of the 4-isobutoxyphenyl ring, appearing as two distinct doublets.
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δ 4.35 (s, 2H): Methylene protons (-CH₂-) of the benzyl group, a key singlet indicating successful linkage.
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δ 3.9 (br s, 1H): Amine proton (-NH-). This signal may be broad and its chemical shift is concentration-dependent.
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δ 3.70 (d, 2H): Methylene protons (-O-CH₂-) of the isobutoxy group.
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δ 2.0 (m, 1H): Methine proton (-CH-) of the isobutoxy group.
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δ 1.0 (d, 6H): Two equivalent methyl groups (-CH₃) of the isobutoxy group.
¹³C NMR (Carbon-13 NMR) Spectroscopy: (Predicted for CDCl₃, 100 MHz)
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~152 ppm: Aromatic C-O.
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~142 ppm: Aromatic C-N.
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~136 ppm: Aromatic C-Cl.
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~127-134 ppm: Aromatic CH and quaternary carbons.
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~115 ppm: Aromatic CH ortho to the isobutoxy group.
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~75 ppm: -O-CH₂- carbon.
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~50 ppm: N-CH₂- carbon.
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~28 ppm: -CH- carbon of isobutyl group.
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~19 ppm: -CH₃ carbons of isobutyl group.
Mass Spectrometry (MS):
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Method: Electrospray Ionization (ESI), positive mode.
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Expected Ion [M+H]⁺: m/z ≈ 290.13.
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Key Feature: A characteristic isotopic pattern for the [M+H]⁺ ion cluster due to the presence of one chlorine atom, with peaks at m/z 290.13 (¹²C₁₇H₂₁³⁵ClNO⁺) and m/z 292.13 (¹²C₁₇H₂₁³⁷ClNO⁺) in an approximate 3:1 ratio.
Infrared (IR) Spectroscopy:
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~3400 cm⁻¹ (medium, sharp): N-H stretch of the secondary amine.
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~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.
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~2960-2870 cm⁻¹ (strong): Aliphatic C-H stretch (isobutyl and benzyl CH₂).
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~1610, 1510 cm⁻¹ (strong): Aromatic C=C stretching.
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~1240 cm⁻¹ (strong): Aryl-O-Alkyl ether C-O stretch.
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~750 cm⁻¹ (strong): C-Cl stretch.
Chemical Reactivity and Stability
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Aniline Moiety: The secondary amine nitrogen is nucleophilic and can undergo further alkylation, acylation, or participate in coupling reactions. It is also susceptible to oxidation, particularly when exposed to air and light over extended periods, which can lead to discoloration. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.
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Chlorobenzyl Group: The chlorine atom on the aromatic ring is generally unreactive towards standard nucleophilic aromatic substitution but can be displaced under specific, often harsh, conditions or via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
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Isobutoxy Group: The ether linkage is chemically robust and stable to most reaction conditions except for strong acids (e.g., HBr, HI) at elevated temperatures, which can cause cleavage.
Conclusion
N-(2-Chlorobenzyl)-4-isobutoxyaniline is a readily synthesizable compound via reductive amination. This guide provides a robust framework for its preparation, purification, and comprehensive characterization. The predictive spectral data and analysis of its chemical reactivity offer researchers the necessary information to confidently utilize this molecule as an intermediate in drug discovery, materials science, and broader synthetic chemistry applications. The provided protocols are designed to be self-validating, ensuring that a researcher can reliably produce and confirm the identity and purity of the target compound.
References
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Patel, S., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). Available at: [Link]
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ResearchGate. Time effect study on reductive amination of benzaldehyde with aniline.... Available at: [Link]
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ResearchGate. Investigation of the reductive amination of benzaldehyde with aniline.... Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]




